molecular formula C41H52N20O10 B14242431 Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine CAS No. 352210-27-6

Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine

Cat. No.: B14242431
CAS No.: 352210-27-6
M. Wt: 985.0 g/mol
InChI Key: OJCZOTGJHMFFSS-MRNVWEPHSA-N
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Description

Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is a synthetic peptide composed of glycine, serine, and multiple histidine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, and purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized under certain conditions.

    Reduction: Reduction reactions can be used to modify the peptide’s structure.

    Substitution: Substitution reactions can introduce different functional groups into the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as DTT or TCEP.

    Substitution: Various reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide chemistry and interactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its ability to bind metal ions and modulate biological processes.

    Industry: Used in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine involves its ability to bind metal ions, particularly copper and zinc. This binding can modulate the redox activity of these metals and influence various biological pathways. The peptide can also interact with proteins and enzymes, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar metal-binding properties.

    Glycyl-L-histidyl-L-histidine: Another peptide with multiple histidine residues.

Uniqueness

Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is unique due to its extended sequence of histidine residues, which enhances its metal-binding capacity and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

352210-27-6

Molecular Formula

C41H52N20O10

Molecular Weight

985.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C41H52N20O10/c42-7-34(63)55-33(14-62)40(69)60-30(4-24-11-46-18-52-24)38(67)58-28(2-22-9-44-16-50-22)36(65)56-27(1-21-8-43-15-49-21)35(64)57-29(3-23-10-45-17-51-23)37(66)59-31(5-25-12-47-19-53-25)39(68)61-32(41(70)71)6-26-13-48-20-54-26/h8-13,15-20,27-33,62H,1-7,14,42H2,(H,43,49)(H,44,50)(H,45,51)(H,46,52)(H,47,53)(H,48,54)(H,55,63)(H,56,65)(H,57,64)(H,58,67)(H,59,66)(H,60,69)(H,61,68)(H,70,71)/t27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

OJCZOTGJHMFFSS-MRNVWEPHSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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